

Comparative Analysis of MU1210 Potency Against CLK1, CLK2, and CLK4

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Compound of Interest		
Compound Name:	MU1210	
Cat. No.:	B10814278	Get Quote

MU1210 has emerged as a significant chemical probe for studying the Cdc2-like kinase (CLK) family, which plays a crucial role in the regulation of pre-mRNA splicing.[1][2][3] This guide provides a detailed comparison of the inhibitory potency of **MU1210** against three key members of this family: CLK1, CLK2, and CLK4. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.

Quantitative Potency Overview

MU1210 demonstrates high potency against CLK1, CLK2, and CLK4 in biochemical assays, with IC50 values in the low nanomolar range.[4][5][6] Cellular target engagement, assessed via NanoBRET assays, also confirms its efficacy within a cellular context.[4] The compound exhibits a degree of selectivity for these kinases, with CLK3 not being inhibited by **MU1210** at concentrations up to 3 μ M.[4]

Target Kinase	Biochemical IC50 (nM)	Cellular NanoBRET IC50 (nM)
CLK1	8[4][5][6]	84[4]
CLK2	20[4][5][6]	91[4]
CLK4	12[4][5][6]	23[4]



Table 1: Comparative potency of **MU1210** against CLK1, CLK2, and CLK4 in both biochemical and cellular assays.

The closest off-target identified for **MU1210** in an activity-based kinase panel is HIPK2, with an IC50 of 23 nM.[4] However, this off-target activity was not observed in cellular NanoBRET assays at concentrations up to $10 \, \mu M.[4]$

Experimental Protocols

The determination of **MU1210**'s potency relies on established biochemical and cellular assay methodologies.

1. Biochemical Kinase Inhibition Assay (IC50 Determination)

The in vitro potency of **MU1210** is typically determined using a radiometric-based filtration binding assay.[7] This method directly measures the enzymatic activity of the target kinase.

• Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-33P]- ATP to a specific substrate by the kinase. The inhibitory effect of **MU1210** is measured by the reduction in substrate phosphorylation.

Procedure:

- The target kinases (CLK1, CLK2, CLK4) are incubated with their respective substrates and [y-33P]-ATP.
- **MU1210** is added in a series of dilutions to determine the dose-dependent inhibition.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is then stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.
- Unreacted [y-33P]-ATP is washed away.
- The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.



- The IC50 value, the concentration of MU1210 that causes 50% inhibition of kinase activity,
 is calculated from the dose-response curve.[8]
- 2. Cellular Target Engagement (NanoBRET™ Assay)

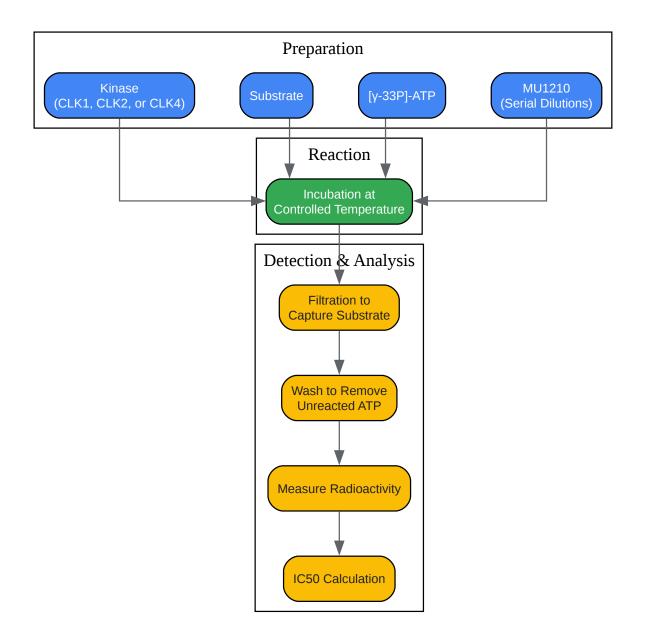
To assess the potency of **MU1210** within a cellular environment, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay is utilized.[9] This assay provides a quantitative measure of compound binding to the target kinase in living cells.

- Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound, like MU1210, will compete with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
- Procedure:
 - Cells are engineered to express the NanoLuc®-CLK fusion protein.
 - The cells are then treated with the cell-permeable fluorescent tracer.
 - MU1210 is added at various concentrations to the cell culture.
 - After an incubation period to allow for compound entry and binding, the NanoLuc® substrate is added to generate the donor luminescence.
 - The BRET signal (ratio of acceptor emission to donor emission) is measured.
 - The IC50 value is determined by quantifying the concentration of **MU1210** required to displace 50% of the tracer, as indicated by a 50% reduction in the BRET signal.

Visualizations

Experimental Workflow for Kinase Inhibition Assay



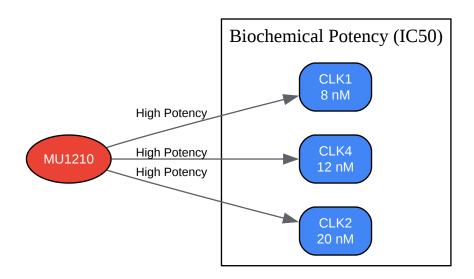


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Caption: Workflow of a radiometric kinase inhibition assay.

Comparative Potency of MU1210





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Caption: MU1210's high potency against CLK1, CLK4, and CLK2.

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